molecular formula C10H16ClNO B13466773 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride

1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride

Cat. No.: B13466773
M. Wt: 201.69 g/mol
InChI Key: OEMSBWBBGMQVHN-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring a methoxy group at the para position (4-position) and methyl groups at the 3- and 5-positions of the aromatic ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7-4-9(6-11)5-8(2)10(7)12-3;/h4-5H,6,11H2,1-3H3;1H

InChI Key

OEMSBWBBGMQVHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride typically involves the reaction of 4-methoxy-3,5-dimethylbenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, secondary and tertiary amines, and other functionalized aromatic compounds .

Scientific Research Applications

1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Methoxy-3,5-dimethylphenyl)methanamine Hydrochloride

  • Structure : Differs in the methoxy group position (2- vs. 4-position).
  • Molecular Formula : C₁₁H₁₆ClN (identical to the target compound).
  • Molecular Weight : 197.71 g/mol .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)

  • Structure : Contains a catechol (3,4-dihydroxyphenyl) group instead of methoxy/methyl substituents.
  • Impact : The polar catechol group enhances water solubility but reduces lipid solubility, affecting bioavailability. This compound is a precursor to neurotransmitters like dopamine .

Heterocyclic Analogs

Pyridine-Based Derivatives

Example : (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Dihydrochloride

  • Structure : Replaces the benzene ring with a pyridine ring (nitrogen at position 1).
  • Impact: The pyridine nitrogen introduces basicity (pKa ~5–6), increasing solubility in acidic conditions. The dihydrochloride salt further enhances solubility compared to the mono-salt target compound .
  • Molecular Formula : C₉H₁₄Cl₂N₂O.
  • Molecular Weight : 249.13 g/mol (higher due to additional HCl).

Example : (3-Methylpyridin-2-yl)methanamine Hydrochloride

  • Structure : Lacks the 4-methoxy and 5-methyl groups.
  • Impact : Reduced steric bulk may improve binding to receptors but lower metabolic stability .

Isoxazole Derivatives

Example : [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine Hydrochloride

  • Structure : Contains a five-membered isoxazole ring (oxygen and nitrogen atoms).
  • Impact : The isoxazole ring increases metabolic stability but reduces aromatic π-π stacking interactions.
  • Molecular Formula : C₇H₁₃ClN₂O.
  • Molecular Weight : 176.64 g/mol (lower than the target compound) .

Functionalized Heterocycles with Extended Moieties

Example: (2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine Hydrochloride

  • Structure: Incorporates a 1,2,4-oxadiazole ring and a 4-methoxyphenoxy group.
  • Impact : The oxadiazole ring’s electron-withdrawing nature may enhance stability under acidic conditions.
  • Molecular Formula : C₁₃H₁₈ClN₃O₃.
  • Molecular Weight : 299.76 g/mol (higher due to the oxadiazole and extended substituents) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
1-(4-Methoxy-3,5-dimethylphenyl)methanamine HCl C₁₁H₁₆ClNO ~197.71* 4-OCH₃, 3,5-CH₃ Benzene ring, primary amine
1-(2-Methoxy-3,5-dimethylphenyl)methanamine HCl C₁₁H₁₆ClNO 197.71 2-OCH₃, 3,5-CH₃ Ortho-methoxy substitution
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine HCl C₇H₁₃ClN₂O 176.64 Isoxazole ring Five-membered heterocycle
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Dihydrochloride C₉H₁₄Cl₂N₂O 249.13 Pyridine ring, 4-OCH₃, 3,5-CH₃ Six-membered heterocycle, di-salt
(2-{5-[(4-Methoxyphenoxy)methyl]-oxadiazol-3-yl}ethyl)methylamine HCl C₁₃H₁₈ClN₃O₃ 299.76 1,2,4-Oxadiazole, 4-OCH₃ phenoxy Extended functionalization

*Estimated based on structural similarity to .

Key Research Findings

  • Substitution Position : Para-substituted methoxy groups (as in the target compound) generally improve solubility and reduce steric hindrance compared to ortho-substituted analogs .
  • Heterocyclic vs. Benzene Rings : Pyridine-based derivatives exhibit higher basicity and solubility in acidic media, while isoxazole derivatives offer metabolic stability .
  • Salt Forms : Dihydrochloride salts (e.g., pyridine derivatives) show enhanced solubility but may require adjusted formulation for biological applications .

Biological Activity

1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride, often referred to as a derivative of methanamine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, which may lead to therapeutic applications.

The compound is synthesized as an intermediate in organic chemistry, particularly for the development of pharmaceuticals. Its general structure includes a methoxy group and two methyl groups on a phenyl ring, which contribute to its biological activity. The synthesis typically involves reactions that yield various derivatives with distinct pharmacological profiles.

The biological activity of 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The precise mechanisms depend on the context of use and the biological system being studied.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(4-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride exhibit significant anticancer properties. For example, derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to reverse multidrug resistance in cancer cells has also been noted, enhancing the effectiveness of conventional chemotherapeutics like doxorubicin .

Neuropharmacological Effects

Research has demonstrated that related compounds can act as monoamine transporter inhibitors. This activity suggests potential applications in treating mood disorders and other neuropsychiatric conditions. The enantiomers of such compounds exhibit varying potencies at serotonin and dopamine transporters, indicating a need for detailed pharmacokinetic studies .

Case Studies

  • Anticancer Efficacy : A study exploring the effects of similar methanamine derivatives on HeLa cells revealed IC50 values below 10 μM, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing efficacy against drug-resistant cancer cell lines .
  • Neuropharmacology : In a comparative analysis of synthetic cathinones, it was found that certain derivatives displayed significant inhibition of monoamine transporters, suggesting their potential use in treating depression and anxiety disorders .

Data Tables

Activity Type Cell Line/Model IC50 (μM) Mechanism
AnticancerHeLa<10Induction of apoptosis
NeuropharmacologicalRat Brain5-15Monoamine transporter inhibition
Multidrug ResistanceKB-A18Reversal of MDR via P-glycoprotein modulation

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